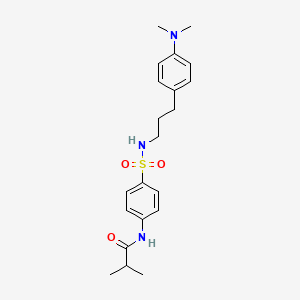

N-(4-(N-(3-(4-(dimethylamino)phenyl)propyl)sulfamoyl)phenyl)isobutyramide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

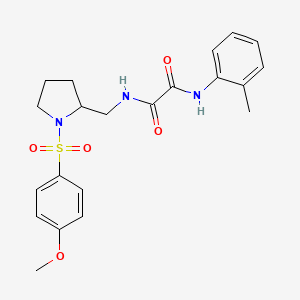

“N-(4-(N-(3-(4-(dimethylamino)phenyl)propyl)sulfamoyl)phenyl)isobutyramide” is a complex organic compound. It contains a dimethylamino group, which is a common functional group in organic chemistry, often involved in electron donation due to the presence of nitrogen .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name, but without specific data, it’s hard to provide a detailed analysis .Chemical Reactions Analysis

Again, without specific studies or data on this compound, it’s difficult to provide an accurate analysis of its chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various factors, including its molecular structure and the functional groups it contains .Applications De Recherche Scientifique

Tautomeric Behavior and Spectroscopic Studies

The study by Erturk et al. (2016) on sulfonamide derivatives, closely related to the chemical structure , focuses on the investigation of tautomeric behavior using Fourier Transform infrared and nuclear magnetic resonance spectroscopic methods. This research highlights the importance of molecular conformation in pharmaceutical and biological activities, suggesting that such studies are crucial for understanding the fundamental properties of chemical compounds in bioorganic and medicinal chemistry (Erturk, Gumus, Dikmen, & Alver, 2016).

Fluorescent Molecular Probes

Diwu et al. (1997) prepared 2,5-Diphenyloxazoles with dimethylamino and sulfonyl groups as new fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence, useful for developing ultrasensitive fluorescent molecular probes to study biological events and processes. The presence of dimethylamino and sulfonyl groups in these molecules, similar to the query compound, underlines their potential in creating probes for molecular biology research (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).

Antibacterial and Parasiticidal Agents

A study from 1981 describes isocyanides with structures that include dimethylaminosulfonyl groups. These compounds have shown utility as antibacterial and parasiticidal agents, in addition to demonstrating activity as CNS depressants. This research indicates the potential for compounds with similar functional groups in developing new therapeutic agents (Simon, Langley, & Bradshaw, 1981).

Antimicrobial Activity

Ghorab et al. (2017) synthesized a series of compounds incorporating a sulfonyl moiety and evaluated their antibacterial and antifungal activities. The study found that certain synthesized compounds showed higher activity than reference drugs, highlighting the role of such chemical structures in antimicrobial research (Ghorab, Soliman, Alsaid, & Askar, 2017).

Novel Pyrazolopyrimidines with Antimicrobial Activity

Alsaedi, Farghaly, and Shaaban (2019) explored the synthesis of pyrazolo[1,5-a]pyrimidine ring systems containing the phenylsulfonyl moiety. Their antimicrobial activities exceeded that of reference drugs in some cases, demonstrating the potential of incorporating sulfonyl and dimethylamino groups into novel antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-[4-[3-[4-(dimethylamino)phenyl]propylsulfamoyl]phenyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O3S/c1-16(2)21(25)23-18-9-13-20(14-10-18)28(26,27)22-15-5-6-17-7-11-19(12-8-17)24(3)4/h7-14,16,22H,5-6,15H2,1-4H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJUFKRVUEXOICE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCCC2=CC=C(C=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(N-(3-(4-(dimethylamino)phenyl)propyl)sulfamoyl)phenyl)isobutyramide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2-fluorophenyl)acetamide](/img/structure/B2693895.png)

![N-butyl-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2693902.png)

![5-Chloro-6-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide](/img/structure/B2693907.png)

![3-(Propan-2-yl)-2-azaspiro[3.5]nonan-1-one](/img/structure/B2693911.png)

![7-(furan-2-yl)-5-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2693914.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2693916.png)